2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid
CAS No.: 1219376-36-9
Cat. No.: VC0029952
Molecular Formula: C7H10N2O4
Molecular Weight: 189.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219376-36-9 |
|---|---|
| Molecular Formula | C7H10N2O4 |
| Molecular Weight | 189.145 |
| IUPAC Name | 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid |
| Standard InChI | InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/i5+1,7+1,8+1 |
| Standard InChI Key | UUDAMDVQRQNNHZ-QIOHBQFSSA-N |
| SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N |
Introduction
Chemical Properties and Structure
Basic Identifiers and Properties
2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid is identified by its unique CAS registry number 1219376-36-9 . The compound possesses a molecular formula of C7H10N2O4, with specific carbon and nitrogen atoms being isotopically enriched. The molecular weight is approximately 189.145 g/mol, reflecting the incorporation of heavier stable isotopes compared to the non-labeled AMPA variant. These basic properties are essential for researchers when selecting and utilizing this compound in experimental protocols.
Table 1: Chemical Properties of 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid
Structural Features
The chemical structure of 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid features an isoxazole ring system with a methyl substituent at position 5 and an oxo group at position 3. The propanoic acid moiety is attached at position 4 of the isoxazole ring, creating the backbone structure that defines the AMPA pharmacophore. What distinguishes this molecule from conventional AMPA is the incorporation of isotopic labels: a nitrogen-15 atom in the amino (azanyl) group and carbon-13 atoms at positions 1 and 2 of the propanoic acid chain .
Isotopic Labeling Significance
The strategic isotopic enrichment in 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid serves multiple scientific purposes. The 15N isotope in the amino group has a natural abundance of only 0.37%, making its specific incorporation highly valuable for tracing nitrogen metabolism in neural tissues. Similarly, the 13C isotopes at positions 1 and 2 of the propanoic acid chain (natural abundance approximately 1.1%) provide enhanced sensitivity for detection in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
This specific pattern of isotopic labeling allows researchers to track the fate of these atoms through metabolic processes and chemical transformations with high precision. The dual carbon labeling provides additional advantages in metabolic tracing experiments, as researchers can monitor potential cleavage or modification of the propanoic acid chain during biological processing, offering insights that would be unattainable with unlabeled compounds or single-isotope labeled variants.
Synthesis and Preparation
Synthetic Approaches
Biological Activity and Pharmacological Properties
Effects on Neurotransmission
As an AMPA receptor agonist, 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid enhances glutamatergic neurotransmission through increased calcium ion influx into neurons, leading to amplified synaptic activity. This enhancement results in stronger excitatory postsynaptic potentials and potentially facilitates long-term potentiation, a cellular mechanism underlying learning and memory formation. The compound's ability to modulate neurotransmitter receptors makes it valuable for studying various biochemical pathways involved in neuronal communication.
The precise effects of this compound on neurotransmission depend on factors such as concentration, exposure duration, and the specific neuronal populations involved. At appropriate concentrations, it can selectively activate AMPA receptors without significantly affecting other glutamate receptor subtypes, such as NMDA or kainate receptors. This selectivity allows researchers to isolate and study AMPA receptor-mediated components of excitatory neurotransmission, which is crucial for understanding both normal brain function and pathological conditions involving glutamatergic dysregulation.
Research Applications
Neuroscience Research
The primary application of 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid lies in neuroscience research, where it serves as a valuable tool for investigating synaptic transmission mechanisms. By selectively activating AMPA receptors with an isotopically trackable compound, researchers can study receptor trafficking, turnover, and downstream signaling pathways with unprecedented precision. This capability is particularly valuable for research on neurological disorders characterized by dysregulation of glutamatergic transmission, including epilepsy, stroke, and neurodegenerative diseases.
The compound's role in studying synaptic plasticity—the ability of synapses to strengthen or weaken over time—has significant implications for understanding learning and memory processes. Long-term potentiation and depression, cellular mechanisms underlying memory formation, heavily involve AMPA receptor regulation. Using isotopically labeled AMPA analogues allows researchers to track receptor dynamics during these processes, providing insights into how neural circuits adapt during learning and how these adaptations may be disrupted in cognitive disorders.
Metabolic Studies
The incorporation of stable isotopes (15N and 13C2) in 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid enables detailed metabolic studies that would be challenging or impossible with unlabeled compounds. Mass spectrometry can detect and quantify the labeled atoms as they progress through various metabolic processes, offering a comprehensive view of the compound's biological behavior. This capability allows researchers to determine the metabolic fate of the compound, identify previously unknown metabolites, and elucidate transformation pathways within neural tissues.
Table 2: Research Applications of Isotopically Labeled 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid
| Application Area | Specific Techniques | Research Outcomes |
|---|---|---|
| Receptor Binding Studies | Autoradiography, Binding Assays | Quantification of receptor density and affinity |
| Metabolic Pathway Analysis | Mass Spectrometry, NMR | Identification of metabolites and transformation routes |
| Neuronal Signaling | Electrophysiology, Calcium Imaging | Characterization of synaptic responses |
| Protein-Ligand Interactions | X-ray Crystallography, NMR | Structural determination of binding modes |
| Pharmacokinetics | Mass Spectrometry | Determination of absorption, distribution, and elimination profiles |
Comparison with Related Compounds
Relationship to AMPA
2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid is fundamentally AMPA with specific isotopic enrichment at designated positions . This relationship ensures that the labeled compound exhibits pharmacological properties virtually identical to those of conventional AMPA, allowing direct translation of findings between studies using labeled and unlabeled variants. The isotopic labeling represents a form of "invisible tagging" that enables tracking without altering chemical behavior, distinguishing it from structural analogues where molecular modifications might affect receptor interactions.
The development of isotopically labeled analogues like 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid represents a strategic approach in neuroscience research, where molecular probes with high chemical and biological fidelity to endogenous compounds are essential for mechanistic studies. Unlike structural analogues that might introduce steric or electronic perturbations affecting receptor binding, isotopically labeled compounds maintain native interactions while providing analytical advantages.
Comparison with Other AMPA Receptor Ligands
The field of AMPA receptor research employs various compounds that interact with these receptors, each with distinct characteristics and applications. Unlike 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid, which utilizes stable isotopes, some approaches employ radioisotope-labeled compounds such as [11C]K2, which serves as a radiopharmaceutical for positron emission tomography imaging of AMPA receptors . While radioisotope labeling provides exceptional sensitivity for in vivo imaging, it necessitates specialized handling facilities and presents time constraints due to radioactive decay.
Table 3: Comparative Analysis of Selected AMPA Receptor Ligands
| Compound | Type | Key Features | Research Applications | Limitations |
|---|---|---|---|---|
| 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid | Stable isotope-labeled agonist | Incorporates 15N and 13C2 labels | Metabolic tracking, receptor binding studies | Higher cost, specialized detection requirements |
| Conventional AMPA | Prototype agonist | Standard reference compound | Electrophysiology, behavioral studies | Limited analytical tracking capabilities |
| [11C]K2 | Radioligand | Short-lived 11C radioisotope | In vivo PET imaging of receptors | Rapid decay, radiation safety concerns |
| 2-amino-3-[5-(1-methylimidazol-2-yl)-3-oxo-1,2-oxazol-4-yl]propanoic acid | Structural analogue | Contains methylimidazole modification | Structure-activity relationship studies | Potentially altered pharmacological profile |
| 2-azanyl-3-[5-methyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | Phosphono-modified analogue | Contains phosphonomethoxy group | Investigation of modified binding properties | Different receptor interaction profile |
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